REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:5]=[C:6]([C:13]3[N:17]([CH3:18])[N:16]=[N:15][N:14]=3)[CH:7]=[C:8]([N+:10]([O-])=O)[CH:9]=2)[CH2:3][CH2:2]1.[Sn](Cl)Cl.Cl>C(O)C>[CH:1]1([C:4]2[CH:9]=[C:8]([NH2:10])[CH:7]=[C:6]([C:13]3[N:17]([CH3:18])[N:16]=[N:15][N:14]=3)[CH:5]=2)[CH2:3][CH2:2]1
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Name
|
5-(3-Cyclopropyl-5-nitrophenyl)-1-methyl-1H-tetrazole
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Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=1C=C(C=C(C1)[N+](=O)[O-])C1=NN=NN1C
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Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1M aqueous potassium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography, on silica gel
|
Type
|
WASH
|
Details
|
eluting with hexanes:ethyl acetate (70:30)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C=C(C=C(C1)C1=NN=NN1C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 520 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |